Augmentin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Bacterial Resistance Mechanisms

One key area of scientific research involving Clavamox is investigating how bacteria develop resistance to antibiotics. Researchers can use Clavamox to exert selective pressure on bacterial cultures, promoting the emergence of resistant strains. By studying these resistant strains, scientists can gain valuable insights into the mechanisms by which bacteria develop resistance to beta-lactam antibiotics, the class to which amoxicillin belongs [1]. This knowledge is crucial for developing new strategies to combat antibiotic resistance, a growing global health concern.

([1] Lister, PD, & Lynch, JM. (2000). Evolution of β-lactamase gene cassette arrays in Klebsiella pneumoniae. Clinical Microbiology and Infection, 6(11), 624-634. )

Evaluating Treatment Efficacy in Animal Models

Another research application of Clavamox involves using it in animal models to assess the efficacy of new antibiotic treatments. Researchers can induce bacterial infections in animals like mice or rats and then compare the effectiveness of Clavamox to new drug candidates in clearing the infection. These studies provide valuable pre-clinical data on the potential effectiveness and safety of new antibiotics before they are tested in humans [2].

([2] Nicolau, DP, Fernandes, AR, & Ribeiro, RM. (2009). Animal models used in the development of new antimicrobial agents. Current Opinion in Microbiology, 12(4), 480-488. )

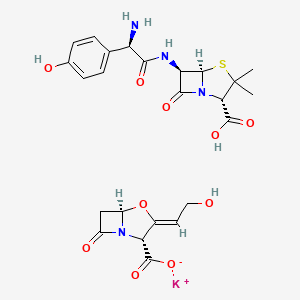

Augmentin is a combination antibiotic that consists of amoxicillin and clavulanic acid. Amoxicillin is a broad-spectrum beta-lactam antibiotic effective against a variety of bacterial infections, while clavulanic acid serves as a beta-lactamase inhibitor, protecting amoxicillin from degradation by certain bacteria. This combination enhances the efficacy of amoxicillin against bacteria that have developed resistance mechanisms through the production of beta-lactamase enzymes. Augmentin is commonly prescribed for conditions such as otitis media, pneumonia, urinary tract infections, and skin infections .

The synthesis of Augmentin involves two main processes:

- Synthesis of Amoxicillin: This is achieved through the modification of penicillin G or V via acylation with 4-hydroxyphenylglycine, leading to the formation of amoxicillin.

- Synthesis of Clavulanic Acid: Clavulanic acid is produced through fermentation using the bacterium Streptomyces clavuligerus. The fermentation process yields clavulanic acid, which is then purified and combined with amoxicillin to form Augmentin.

Both components are then formulated into various dosage forms such as tablets and suspensions .

Augmentin is widely used in clinical settings for treating various infections, including:

- Respiratory Tract Infections: Such as sinusitis and pneumonia.

- Urinary Tract Infections: Effective against both uncomplicated and complicated cases.

- Skin and Soft Tissue Infections: Including cellulitis and animal bites.

- Otitis Media: Common in pediatric populations.

The combination's ability to overcome beta-lactamase-mediated resistance makes it a preferred choice in empirical therapy for suspected resistant infections .

Augmentin may interact with several medications:

- Probenecid: Co-administration can increase blood levels of amoxicillin but does not affect clavulanic acid excretion.

- Oral Anticoagulants: Increased prothrombin time may occur; monitoring is recommended.

- Allopurinol: This combination may heighten the risk of allergic reactions.

- Combined Oral Contraceptives: Augmentin may reduce their effectiveness due to alterations in gut flora affecting estrogen reabsorption .

Several compounds exhibit similar antibacterial properties or mechanisms to Augmentin. Below is a comparison highlighting their uniqueness:

| Compound Name | Components | Mechanism | Unique Features |

|---|---|---|---|

| Ampicillin/Sulbactam | Ampicillin + Sulbactam | Beta-lactam antibiotic + Beta-lactamase inhibitor | Often used in hospital settings for severe infections |

| Piperacillin/Tazobactam | Piperacillin + Tazobactam | Broad-spectrum beta-lactam + Beta-lactamase inhibitor | Effective against Pseudomonas aeruginosa |

| Ceftazidime/Avibactam | Ceftazidime + Avibactam | Third-generation cephalosporin + Beta-lactamase inhibitor | Targets extended-spectrum beta-lactamases |

| Meropenem/Vaborbactam | Meropenem + Vaborbactam | Carbapenem antibiotic + Beta-lactamase inhibitor | Broadest spectrum against resistant gram-negative bacteria |

Augmentin's unique combination of amoxicillin's broad-spectrum activity with clavulanic acid's protective mechanism against beta-lactamases distinguishes it from other antibiotic combinations .

Purity

Exact Mass

Appearance

Storage

Related CAS

MeSH Pharmacological Classification

Other CAS

79198-29-1

Wikipedia

Use Classification

Dates

2: White AR, Kaye C, Poupard J, Pypstra R, Woodnutt G, Wynne B. Augmentin (amoxicillin/clavulanate) in the treatment of community-acquired respiratory tract infection: a review of the continuing development of an innovative antimicrobial agent. J Antimicrob Chemother. 2004 Jan;53 Suppl 1:i3-20. Review. PubMed PMID: 14726431.